(1,1-Dioxo-1lambda6-thiolan-2-yl)methanesulfonyl chloride
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Overview
Description
(1,1-Dioxo-1lambda6-thiolan-2-yl)methanesulfonyl chloride: is a chemical compound with the molecular formula C5H9ClO4S2 and a molecular weight of 232.71 g/mol . It is known for its unique structure, which includes a thiolane ring with a sulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,1-Dioxo-1lambda6-thiolan-2-yl)methanesulfonyl chloride typically involves the reaction of thiolane derivatives with sulfonyl chloride reagents. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: (1,1-Dioxo-1lambda6-thiolan-2-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The thiolane ring can undergo oxidation to form sulfone derivatives, while reduction reactions can lead to the formation of thiol derivatives.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives, while oxidation can produce sulfone compounds .
Scientific Research Applications
Chemistry: In chemistry, (1,1-Dioxo-1lambda6-thiolan-2-yl)methanesulfonyl chloride is used as a reagent in organic synthesis. It is employed in the preparation of various sulfonyl-containing compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: This compound has applications in biological research, particularly in the study of enzyme inhibition and protein modification. It can be used to introduce sulfonyl groups into biomolecules, which can affect their activity and stability .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and polymer additives .
Mechanism of Action
The mechanism of action of (1,1-Dioxo-1lambda6-thiolan-2-yl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form covalent bonds, leading to the modification of target molecules. The thiolane ring structure also contributes to the compound’s reactivity and stability .
Comparison with Similar Compounds
(3-Methyl-1,1-dioxo-1lambda6-thietan-3-yl)methanesulfonyl chloride: This compound has a similar structure but includes a methyl group on the thiolane ring.
(1,1-Dioxo-1lambda6-thiolan-3-yl)methanesulfonyl chloride: Another similar compound with a different position of the sulfonyl chloride group on the thiolane ring.
Uniqueness: (1,1-Dioxo-1lambda6-thiolan-2-yl)methanesulfonyl chloride is unique due to its specific ring structure and the position of the sulfonyl chloride group. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications .
Properties
IUPAC Name |
(1,1-dioxothiolan-2-yl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO4S2/c6-12(9,10)4-5-2-1-3-11(5,7)8/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCELEPTVAWCRCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(S(=O)(=O)C1)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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